N-cycloheptyl-4,5-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to more oxidized forms.
Reduction: Reduction of the isoxazole ring or other functional groups.
Substitution: Replacement of hydrogen atoms or functional groups on the isoxazole ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoxazole derivatives, while substitution reactions can introduce new functional groups onto the isoxazole ring .
Scientific Research Applications
N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
- N-PHENYL-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
- N-(2-CHLOROPHENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Uniqueness
N-CYCLOHEPTYL-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE stands out due to its cycloheptyl group, which imparts unique steric and electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-cycloheptyl-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-10(2)17-15-12(9)13(16)14-11-7-5-3-4-6-8-11/h11H,3-8H2,1-2H3,(H,14,16) |
InChI Key |
VRNQLHUQHCCICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2CCCCCC2)C |
Origin of Product |
United States |
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